Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJYHCDGBZOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509587 | |
| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78917-44-9 | |
| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (CAS 78917-44-9): Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth exploration of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a versatile heterocyclic building block. Addressed to researchers and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer expert insights into its synthesis, quality control, and strategic applications. We delve into the causality behind synthetic choices, present self-validating analytical protocols, and explore the compound's potential, grounded in the rich pharmacology of the benzofuran scaffold.
Introduction: The Strategic Value of the Benzofuran Ketoester
This compound (CAS 78917-44-9) is a specialized chemical intermediate whose value is derived from its unique trifunctional architecture: a benzofuran nucleus, a ketone, and an ethyl ester. This arrangement of functional groups makes it an exceptionally versatile precursor in organic synthesis.[1]
The benzofuran moiety itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[2] These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2] Derivatives of benzofuran have been developed into approved drugs for conditions ranging from cardiac arrhythmias (Amiodarone) to gout (Benzbromarone).[3]
Therefore, this compound is not merely a reagent but a strategic entry point for accessing novel and complex benzofuran-containing molecules. Its β-ketoester functionality is primed for a wide range of chemical transformations, allowing chemists to elaborate the structure and explore new chemical space in drug discovery and advanced materials development.[1]
Physicochemical & Safety Profile
A clear understanding of the compound's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.
Key Properties
All quantitative data has been consolidated into the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 78917-44-9 | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Synonyms | Ethyl 3-(benzo[b]furan-2-yl)-3-oxopropanoate | [1] |
| MDL Number | MFCD04114373 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][4] |
GHS Hazard & Safety Information
This compound is classified as a potential irritant and harmful if ingested or inhaled. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Pictogram: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][5]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6] Keep away from strong oxidizing agents.[7]
-
Recommended Synthesis Pathway: A Logic-Driven Approach
While multiple synthetic routes to benzofuran derivatives exist, a robust and logical pathway to this compound involves a two-stage process. We first construct the core benzofuran-2-carboxylate ester, which then undergoes a crossed Claisen condensation. This approach is chosen for its reliance on fundamental, high-yielding reactions and commercially available starting materials.
Stage 1: Synthesis of Ethyl Benzofuran-2-carboxylate
The initial step is the formation of the benzofuran ring system. A reliable method starts with salicylaldehyde and ethyl bromoacetate, proceeding via an O-alkylation followed by an intramolecular cyclization.[2]
Caption: Synthesis workflow for this compound.
Stage 2: Crossed Claisen Condensation
This is the key carbon-carbon bond-forming step to generate the β-ketoester. The mechanism involves the formation of an ester enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the Ethyl Benzofuran-2-carboxylate synthesized in Stage 1.[8]
Causality Behind Experimental Choices:
-
Choice of Base (NaOEt): A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate to form the enolate.[7] Sodium ethoxide is ideal because any transesterification reaction with the ethyl ester starting materials results in no net change. Using a different alkoxide (e.g., methoxide) could lead to a mixture of methyl and ethyl ester products.
-
Stoichiometry: A full equivalent of base is used, not a catalytic amount. This is because the final β-ketoester product is more acidic than the starting esters. The base will deprotonate the product, forming a resonance-stabilized enolate. This final, irreversible deprotonation step drives the reaction equilibrium to completion, ensuring a high yield.[9]
-
Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Any water present will hydrolyze the base and the esters, significantly reducing the yield.
-
Acid Workup: The reaction mixture is quenched with a dilute acid. This serves to neutralize the remaining base and, crucially, to protonate the enolate of the β-ketoester product, yielding the final neutral compound.[7]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Addition: Add a solution of Ethyl Benzofuran-2-carboxylate (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous ethanol dropwise to the stirred base solution at room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to 0°C in an ice bath. Slowly quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Applications in Research & Development
The utility of this compound stems from its role as a versatile synthetic platform.
Caption: Application pathways from the core ketoester intermediate.
-
Pharmaceutical Intermediates: The 1,3-dicarbonyl system is a classic precursor for synthesizing a variety of five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with urea or guanidine derivatives can produce pyrimidines. These heterocyclic cores are ubiquitous in modern pharmaceuticals.
-
Anticancer & Kinase Inhibitors: The broader benzofuran scaffold is known to be a potent inhibitor of various protein kinases, such as CDK2, GSK-3β, and Src kinase.[1] This ketoester provides a direct handle for synthesizing libraries of novel benzofuran derivatives to screen for potent and selective kinase inhibitors for oncology applications.
-
Antioxidant and Anti-inflammatory Research: Some benzofuran compounds exhibit antioxidant and anti-inflammatory effects.[10] This intermediate can be used to create derivatives for studying structure-activity relationships in these therapeutic areas.
-
Materials Science: The aromatic and polar nature of the molecule allows for its use as an additive or monomer in the development of advanced polymers, potentially enhancing thermal stability or mechanical properties.[1]
Quality Control & Analytical Methodology
Ensuring the identity and purity of this compound is critical for the reproducibility of downstream experiments. A multi-technique approach is essential for a self-validating quality control system.
Step-by-Step QC Protocol
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.
-
Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Validation: A pure sample should exhibit a single major peak (>95% by area). The retention time serves as a reliable identifier for a specific, validated method.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure by identifying all non-exchangeable protons.
-
Expected Signals:
-
Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).
-
Methylene Group (CH₂): A singlet around 4.0 ppm, positioned between the two carbonyl groups.
-
Benzofuran Protons: A complex multiplet pattern in the aromatic region (7.2-7.8 ppm).
-
-
Causality: The specific chemical shifts and splitting patterns are dictated by the electronic environment of each proton, providing a unique fingerprint of the molecule's structure.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Validation: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 233.07 or the sodium adduct [M+Na]⁺ at m/z 255.05, confirming the molecular formula C₁₃H₁₂O₄. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
-
Future Perspectives
The true potential of this compound lies in its capacity as a launchpad for innovation. Future research directions could include:
-
Fragment-Based Drug Discovery: Utilizing the benzofuran ketoester as a core fragment for building libraries aimed at novel biological targets.
-
Asymmetric Synthesis: Developing catalytic asymmetric methods to modify the methylene group, introducing chirality and creating stereochemically complex drug candidates.
-
Bio-conjugation: Functionalizing the molecule for attachment to biomolecules, creating targeted probes or therapeutic agents.
-
Organic Electronics: Exploring derivatives for applications in organic light-emitting diodes (OLEDs) or sensors, leveraging the electronic properties of the benzofuran system.
This compound, while a simple intermediate, represents a gateway to complex and high-value chemical entities. Its thoughtful application, guided by the principles outlined in this guide, will undoubtedly contribute to future discoveries in medicine and materials science.
References
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Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. Available at: [Link]
- Jadhav, S. B., & Pande, J. V. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research.
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Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]
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Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a versatile building block in medicinal chemistry and organic synthesis. From its fundamental molecular properties to detailed synthetic and analytical protocols, this document serves as a technical resource for professionals in drug discovery and development.
Core Molecular Profile
This compound is a β-keto ester featuring a benzofuran moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.
| Property | Value | Source |
| Molecular Weight | 232.23 g/mol | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| CAS Number | 78917-44-9 | [1] |
| Synonyms | Ethyl 3-(benzo[b]furan-2-yl)-3-oxopropanoate | |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached through a Claisen condensation reaction, a fundamental method for the formation of β-keto esters.[2][3][4][5] This involves the reaction of an ester with a ketone in the presence of a strong base. In this case, the starting materials would be a benzofuran-2-yl ketone derivative and an ethyl ester.
A plausible synthetic route involves the acylation of a suitable benzofuran precursor with an ethyl ester derivative. The general mechanism for a Claisen condensation is outlined below:
Caption: General schematic for the synthesis of this compound via Claisen condensation.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a representative procedure based on established methods for Claisen condensations.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add a benzofuran-2-carboxylic acid ester (1 equivalent) and diethyl oxalate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6]
Structural Characterization and Analytical Methods
The structural integrity and purity of synthesized this compound must be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methylene protons of the propanoate chain, and the aromatic protons of the benzofuran ring system. The chemical shifts of the methylene protons can provide insight into the keto-enol tautomerism.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the benzofuran ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition. For C₁₃H₁₂O₄, the expected exact mass is 232.0736.
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of benzofuran derivatives, including cleavage of the ester group and fragmentation of the benzofuran ring system.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method should provide a sharp peak for the pure compound, with the retention time being characteristic of the molecule under the given conditions.
Caption: A typical workflow for the synthesis and analytical characterization of this compound.
Chemical Reactivity and Properties
Keto-Enol Tautomerism
A key chemical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[9][10][11] This equilibrium is influenced by factors such as the solvent and temperature.[9][12]
The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl group. The presence of both tautomers can be observed and quantified by ¹H NMR spectroscopy, where the enolic proton typically appears as a broad singlet in the downfield region (around 12-14 ppm).[9]
Caption: The keto-enol tautomeric equilibrium in this compound.
Applications in Drug Discovery and Development
Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[13][14][15] this compound serves as a key starting material for the synthesis of various pharmacologically active compounds. The β-keto ester functionality allows for a variety of subsequent chemical transformations to build more complex molecular architectures.
For instance, the methylene group between the two carbonyls is acidic and can be readily deprotonated to form a nucleophilic enolate, which can then be alkylated or acylated to introduce further substituents. The ketone or ester can also be selectively reduced or transformed into other functional groups.
Safety and Handling
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[16][17]
References
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- MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
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- PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
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- ResearchGate. (2025, August 7). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).
- ResearchGate. (n.d.). HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma | Request PDF.
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- PubMed Central. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
- Agency for Toxic Substances and Disease Registry. (n.d.).
- RSC Publishing. (2019, September 2).
- (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray.
- Apollo Scientific. (2022, September 16).
- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
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An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a significant heterocyclic compound. Given the prevalence of the benzofuran scaffold in medicinal chemistry and drug discovery, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This document will delve into the theoretical and practical aspects of IR spectroscopy as it applies to this specific β-keto ester, offering insights into spectral interpretation, the influence of tautomerism, and a detailed experimental protocol for data acquisition.
Molecular Structure and its Spectroscopic Implications
This compound (CAS No. 78917-44-9) possesses a unique molecular architecture that gives rise to a complex and informative infrared spectrum.[4] The structure incorporates a benzofuran ring system, a ketone, and an ester functional group. This combination of features, particularly the β-dicarbonyl moiety, allows for the existence of keto-enol tautomerism, a phenomenon that profoundly influences the vibrational spectrum.
Caption: Keto-enol tautomers of this compound.
The equilibrium between the keto and enol forms is sensitive to factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding, which will have a distinct signature in the IR spectrum.
Predicted Infrared Absorption Bands
A detailed analysis of the functional groups present in this compound allows for the prediction of its characteristic IR absorption bands. The interpretation of the spectrum will require consideration of both the keto and enol tautomers.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Keto Tautomer | |||
| C=O (Ketone) | Stretch | 1685-1710 | Conjugation with the benzofuran ring will lower the frequency from a typical aliphatic ketone. |
| C=O (Ester) | Stretch | 1735-1750 | Typically at a higher frequency than the ketone. |
| C-O (Ester) | Stretch | 1200-1300 | Strong, characteristic ester band. |
| C-H (Aromatic) | Stretch | 3000-3100 | |
| C=C (Aromatic) | Stretch | 1450-1600 | Multiple bands expected. |
| C-O-C (Benzofuran) | Asymmetric Stretch | 1200-1275 | |
| C-H (Aliphatic) | Stretch | 2850-3000 | |
| Enol Tautomer | |||
| O-H (Intramolecular H-bond) | Stretch | 2500-3200 | Very broad and weak due to strong hydrogen bonding. |
| C=C (Enol) | Stretch | 1600-1650 | Conjugated with the ester and benzofuran ring. |
| C=O (Ester, Conjugated) | Stretch | 1690-1715 | Lower frequency due to conjugation and potential hydrogen bonding. |
| C-O (Enol) | Stretch | 1250-1350 |
Note: These are predicted ranges and actual values may vary based on the physical state of the sample and intermolecular interactions.
The presence of the benzofuran moiety, an aromatic heterocycle, will contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).[1] The aromatic C=C stretching vibrations will likely appear as a series of sharp bands between 1450 and 1600 cm⁻¹.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound, which is a solid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation requirements.[5][6][7] An alternative method using a KBr pellet is also described.
3.1. ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR Spectroscopy.
Step-by-Step Methodology:
-
Instrument Preparation: Before analysis, ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] This can be achieved by wiping it with a soft tissue dampened with a suitable solvent like isopropanol or ethanol, followed by a dry tissue.
-
Background Collection: A background spectrum must be collected with the clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions, which will then be subtracted from the sample spectrum.
-
Sample Loading: Place a small amount (typically a few milligrams) of this compound powder directly onto the center of the ATR crystal.[7]
-
Pressure Application: Engage the instrument's pressure arm to apply a consistent force, ensuring intimate contact between the solid sample and the crystal surface.[8] Good contact is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline-corrected and the peaks labeled.
-
Cleaning: After the measurement, retract the pressure arm, and carefully remove the sample powder. Clean the crystal surface as described in step 1.
3.2. KBr Pellet Method (Alternative)
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.[9]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Interpretation and Significance
The obtained IR spectrum will serve as a unique fingerprint for this compound. The key diagnostic bands will be the C=O stretching frequencies. The presence of two distinct C=O bands in the 1680-1750 cm⁻¹ region would be indicative of the keto tautomer. Conversely, a broad O-H stretch in the 2500-3200 cm⁻¹ region, coupled with a lower-frequency, conjugated C=O stretch (around 1700 cm⁻¹) and a C=C enol stretch (around 1620 cm⁻¹), would confirm the presence of the enol tautomer. The relative intensities of these bands can provide qualitative information about the equilibrium position between the two tautomers in the solid state.
For drug development professionals, this detailed spectroscopic information is critical for:
-
Structural Verification: Confirming the identity and purity of synthesized batches of the compound.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the compound may exhibit distinct IR spectra.
-
Stability Studies: Monitoring for degradation or chemical changes over time, which would be reflected in changes to the IR spectrum.
-
Reaction Monitoring: Tracking the synthesis of the compound or its subsequent chemical transformations.
Conclusion
The infrared spectroscopy of this compound provides a wealth of structural information. A careful analysis of the spectrum, with particular attention to the carbonyl and hydroxyl stretching regions, allows for the elucidation of its tautomeric form and confirmation of its chemical identity. The experimental protocols outlined in this guide provide a reliable framework for obtaining high-quality data, which is an indispensable component of the characterization of novel benzofuran derivatives in a research and drug development setting.
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
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Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]
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Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]
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Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]
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Benzofuran. NIST WebBook. Available at: [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]
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Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
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FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Available at: [Link]
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Synthetic studies of β-ketoesters. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Tennessee at Martin. Available at: [Link]
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FTIR Spectroscopy (Solid Sample Analysis). YouTube. Available at: [Link]
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Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. PubMed Central. Available at: [Link]
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Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST WebBook. Available at: [Link]
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Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]
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Ethyl-2-benzofuran. NIST WebBook. Available at: [Link]
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Ab initio and DFT Studies of the Vibrational Spectra of Benzofuran and its derivatives. ResearchGate. Available at: [Link]
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DFT STUDIES OF STRUCTURAL PARAMETERS, VIBRATIONAL FREQUENCIES AND NMR SPECTRA OF 3-(1H-BENZO[D]IMIDAZOL1-YL)-N'-(TOSYLOXY)PROPANIMIDAMIDE. CyberLeninka. Available at: [Link]
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Computations of Vibrational Infrared Frequencies of Selected Amines. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a versatile intermediate with significant applications in pharmaceutical and chemical synthesis. Its unique molecular architecture, combining a benzofuran nucleus with a reactive β-keto ester moiety, makes it a valuable building block for the creation of complex bioactive molecules. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. A thorough understanding of its stability profile is therefore paramount for ensuring its quality, efficacy, and shelf-life in research and development settings.
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the chemical rationale behind its stability, explore potential degradation pathways, and provide actionable protocols for its handling, storage, and stability assessment.
Physicochemical Properties and Structural Features Influencing Stability
This compound possesses two key functional groups that dictate its chemical behavior and stability: the β-keto ester and the benzofuran ring system.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | |
| Molecular Weight | 232.23 g/mol | |
| CAS Number | 78917-44-9 |
The β-keto ester functionality is characterized by an acidic α-hydrogen, making the compound susceptible to base-catalyzed reactions and keto-enol tautomerism. The benzofuran ring, an aromatic heterocycle, is prone to oxidative and electrophilic attack, particularly at the electron-rich furan ring.
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several key pathways, primarily driven by hydrolysis, thermal stress, oxidation, and photolysis.
Hydrolytic Degradation
The ester linkage in the β-keto ester moiety is the primary site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases, with base-catalyzed hydrolysis generally proceeding at a faster rate.
The initial product of hydrolysis is the corresponding β-keto acid. β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a ketone.[1][2]
Caption: Potential oxidative degradation of the benzofuran moiety.
Thermal Degradation
As with many organic molecules, elevated temperatures can accelerate degradation. For this compound, thermal stress can promote decarboxylation of the hydrolytically formed β-keto acid. Furthermore, high temperatures can lead to other, less specific decomposition pathways, resulting in a complex mixture of degradants.
Photodegradation
Benzofuran derivatives are known to be sensitive to light. [3]Exposure to UV or even visible light can induce photochemical reactions, leading to discoloration and the formation of various photoproducts. The specific photolytic degradation pathway for this compound has not been elucidated in the literature but is a critical factor to consider for storage.
Recommended Storage and Handling Conditions
Based on the inherent chemical instability of the β-keto ester and benzofuran moieties, the following storage and handling conditions are crucial to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C [4]or 0-8°C 5 | To minimize the rate of all potential degradation reactions, particularly hydrolysis and subsequent decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) . | To prevent oxidative degradation of the benzofuran ring. |
| Moisture | Keep in a tightly sealed container in a dry place . [2][6] | To prevent hydrolysis of the ester functionality. The compound is likely hygroscopic. |
| Light | Protect from light . | To prevent photolytic degradation of the benzofuran moiety. Amber vials or storage in a dark cabinet is recommended. |
| Incompatibilities | Avoid contact with strong oxidizing agents . [6] | To prevent oxidative degradation of the benzofuran ring. |
| pH | Avoid exposure to strong acids and bases . | To prevent acid- or base-catalyzed hydrolysis of the ester. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Minimize exposure to ambient air and moisture during weighing and transfer.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound, a combination of long-term stability studies and forced degradation studies should be performed. These studies are essential for identifying potential degradants, developing stability-indicating analytical methods, and establishing a retest period or shelf life.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of the compound to predict its stability profile under various stress conditions. [7]The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products. [8][9]
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Methodological & Application
Application Note and Protocol: Strategic Synthesis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate via Crossed Claisen Condensation
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a valuable β-keto ester intermediate for pharmaceutical development. Benzofuran scaffolds are central pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This protocol details a robust and efficient crossed Claisen condensation methodology, leveraging the non-enolizable nature of ethyl benzofuran-2-carboxylate to direct the reaction with ethyl acetate. We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol, and offer expert insights into process optimization and troubleshooting.
Introduction: The Strategic Value of Crossed Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters from two ester molecules.[5][6] The reaction is typically promoted by a strong base, such as a sodium alkoxide.[7] While the condensation of two identical esters is straightforward, the reaction between two different esters, known as a "crossed" Claisen condensation, can lead to a mixture of four products, diminishing its synthetic utility.[7]
A highly effective strategy to overcome this challenge is to use one ester partner that lacks α-hydrogens, rendering it incapable of forming an enolate (i.e., it is non-enolizable).[7][8] This non-enolizable ester can only act as the electrophilic acyl donor, preventing self-condensation and ensuring the formation of a single desired product.
In this application, we employ this strategy to synthesize this compound. The non-enolizable Ethyl benzofuran-2-carboxylate serves as the acyl donor, while Ethyl acetate , which possesses acidic α-hydrogens, acts as the enolizable nucleophile precursor. The resulting β-keto ester is a key building block for more complex, biologically active molecules.[4][9][10]
Overall Reaction Scheme:
Mechanistic Pathway
The reaction proceeds through a well-established multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues. The entire process is driven to completion by the final, irreversible deprotonation of the product, which is more acidic than the starting materials.[11][12]
-
Enolate Formation: The alkoxide base (ethoxide) abstracts an acidic α-proton from the enolizable ester (ethyl acetate) to form a nucleophilic enolate ion.[13]
-
Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (ethyl benzofuran-2-carboxylate). This forms a tetrahedral intermediate.
-
Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. This yields the β-keto ester product.
-
Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the methylene group situated between two carbonyls (pKa ≈ 11). The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates the product to form a resonance-stabilized enolate. This step requires the use of a full stoichiometric equivalent of base and drives the reaction equilibrium toward the product.[8][11]
-
Protonation (Workup): A final acidic workup is performed to protonate the product enolate, yielding the neutral this compound.[13]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount | Notes |
| Ethyl benzofuran-2-carboxylate | 190.19 | 0.05 | 1.0 | 9.51 g | Limiting reagent. Must be pure and dry. |
| Ethyl acetate | 88.11 | 0.10 | 2.0 | 8.81 g (9.78 mL) | Reagent and solvent. Use anhydrous grade. |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.06 | 1.2 | 4.08 g | Highly hygroscopic and corrosive.[14] |
| Anhydrous Ethanol | 46.07 | - | - | 50 mL | As solvent. |
| Diethyl Ether (Anhydrous) | 74.12 | - | - | 200 mL | For extraction. |
| Hydrochloric Acid (1 M) | 36.46 | - | - | ~75 mL | For workup. |
| Saturated Sodium Bicarbonate | - | - | - | 50 mL | For washing. |
| Saturated Sodium Chloride (Brine) | - | - | - | 50 mL | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | ~10 g | For drying. |
Equipment
-
250 mL three-neck round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Addition funnel, oven-dried
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Setup and Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, addition funnel, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Preparation: In the reaction flask, dissolve sodium ethoxide (4.08 g, 0.06 mol) in anhydrous ethanol (50 mL) with gentle stirring.
-
Reagent Addition: Combine ethyl benzofuran-2-carboxylate (9.51 g, 0.05 mol) and anhydrous ethyl acetate (9.78 mL, 0.10 mol) and add this mixture to the addition funnel.
-
Initiation of Reaction: Add the ester mixture dropwise from the addition funnel to the stirring sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux using the heating mantle for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M HCl (~75 mL) with vigorous stirring until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the layers and extract the aqueous layer with another portion of diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Causality Note: The bicarbonate wash removes any residual acid. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[8]
-
Purification: The crude product, a yellow-to-amber oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Application Notes and Troubleshooting
-
Purity of Reagents: The success of the Claisen condensation is highly dependent on the absence of water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Sodium ethoxide is highly hygroscopic and should be handled quickly in a dry atmosphere.[8]
-
Choice of Base: A stoichiometric amount of base is required because the product is deprotonated, which drives the reaction.[8][11] Using less than one equivalent will result in low yields. While sodium hydride (NaH) can also be used, sodium ethoxide is often preferred for its solubility and ease of handling in an ethanol solvent system.
-
Side Reactions: The primary side reaction is the self-condensation of ethyl acetate. Using an excess of ethyl acetate and adding the ester mixture to the base (as described) helps to maintain a low concentration of the enolate, favoring the cross-condensation pathway.
-
Product Stability: β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic/basic conditions or upon prolonged heating.[8] It is crucial to perform the acidic workup at low temperatures and to be mindful during purification.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Safety Precautions
-
Sodium Ethoxide: Highly corrosive and flammable solid. Reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide. Causes severe skin and eye burns. Handle in an inert, dry atmosphere (glove box or Schlenk line).[16][17] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Diethyl Ether: Extremely flammable liquid and vapor. Use in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.
References
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
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Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
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Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
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-
PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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Wikipedia. Diethyl oxalate. [Link]
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Willson Research Group. The Claisen Condensation. [Link]
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Ataman Kimya. DIETHYL OXALATE. [Link]
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ACS Publications. A Method for the Preparation of Diethyl Oxalate. [Link]
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-
Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]
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Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]
-
Willson Research Group, University of Texas. (2019, April 9). The Claisen Condensation. [Link]
-
Chem-Station. (2014, October 21). Claisen Condensation. [Link]
-
MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. [Link]
-
PubChem. Diethyl Oxalate. [Link]
-
International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]
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ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
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Application Note & Protocols: A Guide to the Synthesis and Anticancer Screening of Novel Benzofuran Derivatives
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects, making them a focal point in modern medicinal chemistry.[3][4] This guide provides an in-depth, experience-driven framework for the rational design, chemical synthesis, and biological evaluation of novel benzofuran derivatives as potential anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, from selecting a synthetic strategy to implementing self-validating cell-based assays. Detailed, step-by-step protocols for a palladium-catalyzed synthesis and a primary in vitro cytotoxicity screening using the MTT assay are provided, alongside strategies for data interpretation and preliminary mechanism-of-action studies.
The Benzofuran Scaffold: A Rationale for Anticancer Drug Design
Benzofuran and its analogues are of great interest in oncology due to their ability to interact with various biological targets implicated in cancer progression.[5][6] The versatility of the benzofuran ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This forms the basis of Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds.[3][7]
Key Mechanistic Insights from Existing Derivatives:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives, acting as Combretastatin A-4 (CA-4) analogues, can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: The scaffold serves as a template for designing inhibitors of crucial oncogenic kinases, such as VEGFR-2 and EGFR, thereby blocking signaling pathways that drive tumor growth and angiogenesis.[8][9]
-
mTOR Signaling Inhibition: Novel benzofuran derivatives have been developed as potent inhibitors of the mTOR (mammalian Target of Rapamycin) pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[5][10]
-
DNA Intercalation and Apoptosis Induction: Some derivatives have been shown to bind to DNA and induce apoptosis through caspase activation, highlighting a direct cytotoxic mechanism.[11]
Our design strategy will focus on synthesizing 2-arylbenzofurans, a class consistently reported to have significant cytotoxic activity.[3] The rationale is to combine the privileged benzofuran core with various substituted aryl groups to explore new chemical space and optimize target interactions.
Caption: Rational design of benzofuran anticancer agents.
Synthesis of 2-Arylbenzofuran Derivatives
Modern synthetic organic chemistry offers several robust methods for constructing the benzofuran core.[12][13] While classical methods exist, transition-metal-catalyzed cross-coupling reactions provide superior efficiency, substrate scope, and milder reaction conditions. We will focus on a one-pot cascade reaction involving a Sonogashira coupling followed by an intramolecular cyclization, a highly efficient strategy for generating 2-arylbenzofurans.[14][15][16] This approach is favored for its operational simplicity and tolerance of diverse functional groups, which is essential for building a library of analogues for screening.[17]
Protocol 2.1: One-Pot Synthesis of 2-(4-Methoxyphenyl)benzofuran via Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization
This protocol details the synthesis of a representative 2-arylbenzofuran. The choice of a palladium/copper co-catalyst system is critical; palladium facilitates the primary cross-coupling, while copper acts as a co-catalyst for the Sonogashira reaction and promotes the subsequent cyclization.[18]
Materials and Reagents:
-
2-Iodophenol (98%)
-
4-Ethynylanisole (98%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask, add 2-iodophenol (220 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), CuI (7.6 mg, 0.04 mmol, 4 mol%), and PPh₃ (21 mg, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen gas for 10-15 minutes. This is a crucial step to prevent oxidation of the catalyst and reagents.
-
Solvent and Reagent Addition: Using syringes, add anhydrous toluene (10 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol). Stir the mixture at room temperature until the solids dissolve.
-
Substrate Addition: Add 4-ethynylanisole (158 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting 2-iodophenol spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL). The NH₄Cl wash is essential for quenching the base and removing copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane to 98:2 hexane:ethyl acetate) to afford the pure 2-(4-methoxyphenyl)benzofuran as a solid.
-
Characterization (Self-Validation): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). An accurate mass measurement from HRMS provides unequivocal confirmation of the elemental composition.
Caption: Workflow for the synthesis of 2-arylbenzofurans.
In Vitro Anticancer Screening
The initial evaluation of a novel compound's anticancer potential is typically performed using in vitro cell viability or cytotoxicity assays.[19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20]
Rationale for Assay Design: The core principle is to determine the concentration at which the synthesized compound inhibits cancer cell growth by 50% (IC₅₀).[21] To establish a meaningful therapeutic window, it is imperative to screen against a panel of cancer cell lines and at least one non-cancerous cell line. This allows for the assessment of both potency and selectivity.
Protocol 3.1: MTT Cytotoxicity Assay
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[22] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically.
Materials and Reagents:
-
Cancer Cell Lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Non-Cancerous Cell Line (e.g., HUVEC or MCF-10A)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Doxorubicin (positive control)
-
Sterile 96-well flat-bottom cell culture plates
Equipment:
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Perform a cell count (e.g., with a hemocytometer) and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized benzofuran derivative and the Doxorubicin control in DMSO. Create a series of 2x concentrated serial dilutions in serum-free medium (e.g., ranging from 200 µM to ~0.1 µM).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the various compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells, typically ≤0.5%) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if desired.
-
Data Analysis (Self-Validation):
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Sources
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- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
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- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the benzofuran nucleus stands as a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This application note delves into the specific utility of a key derivative, Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, as a versatile building block in the synthesis of novel therapeutic agents. We will explore its synthesis, physicochemical properties, and its application in the construction of more complex heterocyclic systems with pronounced biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-tested protocols.
Physicochemical Properties and Synthesis
This compound (CAS No: 78917-44-9) is a solid, heterocyclic building block that serves as a crucial starting material in various synthetic pathways.[6] Its structure, featuring a β-ketoester moiety attached to the benzofuran core, provides two reactive centers for further chemical transformations.
| Property | Value | Reference |
| CAS Number | 78917-44-9 | [6] |
| Molecular Formula | C₁₃H₁₂O₄ | [6] |
| Molecular Weight | 232.23 g/mol | [6] |
| Appearance | Solid | [6] |
| Storage | 2-8°C, Sealed in a dry place | [6] |
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound in medicinal chemistry lies in its utility as a precursor for more complex heterocyclic systems. The presence of the 1,3-dicarbonyl system makes it an ideal substrate for cyclization reactions, a powerful strategy in drug discovery for creating novel and structurally diverse scaffolds.[8]
Synthesis of Benzofuran-Based Pyrazole Derivatives
One of the most significant applications of this compound is in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][9] The reaction with hydrazine hydrate provides a straightforward route to 5-(benzofuran-2-yl)-1H-pyrazol-3(2H)-one.
Caption: Synthetic pathway for a benzofuran-pyrazole hybrid.
This protocol is adapted from a general procedure for the synthesis of pyrazolones from β-ketoesters.
Rationale: The reaction proceeds via a condensation reaction between the hydrazine and the two carbonyl groups of the β-ketoester, followed by cyclization to form the stable pyrazolone ring. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of ester).
-
With continuous stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven to obtain 5-(benzofuran-2-yl)-1H-pyrazol-3(2H)-one.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the product can also be compared with literature values if available.
Biological Activities of Benzofuran-Pyrazole Derivatives
The hybridization of the benzofuran and pyrazole scaffolds has led to the discovery of compounds with significant biological activities.
Antimicrobial Activity
Several studies have reported the promising antimicrobial properties of benzofuran-pyrazole derivatives. These compounds have shown activity against a range of bacterial and fungal strains.[4][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[10]
| Compound Type | Organism | Activity | Reference |
| Benzofuran-pyrazole hybrids | S. aureus, E. coli | Significant inhibition zones | [11] |
| Benzofuran-pyrazole derivatives | Various bacteria and fungi | MIC values ranging from 2.50-20.60 µg/mL | [10] |
Anti-inflammatory Activity
Benzofuran and pyrazole moieties are independently known to be present in compounds with anti-inflammatory properties.[12][13] Their combination in a single molecule has been explored as a strategy to develop novel anti-inflammatory agents, potentially for the management of conditions like osteoarthritis.[12] Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins.[12]
Anticancer Activity
The benzofuran scaffold is a key component in many natural and synthetic compounds with anticancer properties.[14][15] The substitution at the C-2 position of the benzofuran ring has been identified as crucial for cytotoxic activity.[16] this compound, with its functionality at the C-2 position, serves as an excellent starting point for the synthesis of novel anticancer agents. For instance, benzofuran-2-carboxamide derivatives have been shown to inhibit the growth of various cancer cell lines.[17][18]
Caption: Workflow for developing lead compounds.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on benzofuran derivatives have provided valuable insights for the design of more potent and selective therapeutic agents. For anticancer activity, substitutions at the C-2 position of the benzofuran ring with ester or other heterocyclic moieties have been shown to be critical for cytotoxicity.[16] The nature and position of substituents on both the benzofuran and the attached heterocyclic ring can significantly influence the biological activity.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactive β-ketoester functionality provides a convenient handle for the construction of a variety of biologically active heterocyclic compounds, most notably pyrazole derivatives. The resulting benzofuran-pyrazole hybrids have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The straightforward synthetic accessibility and the potential for diverse functionalization make this compound a key intermediate for the development of novel drug candidates. The protocols and data presented in this application note are intended to serve as a practical guide for researchers in their quest for new and effective therapeutic agents.
References
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]
- Preparation of benzofuran derivatives.
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Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
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Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]
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Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. PMC - PubMed Central. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
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New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies. ResearchGate. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]
-
New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DN. Preprints.org. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. NIH. [Link]
-
Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica. [Link]
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]
-
Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. NIH. [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]
-
New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DN. Preprints.org. [Link]
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- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Palladium-Catalyzed Reactions with Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds and functional organic materials.[1] Its prevalence stems from a unique combination of electronic properties and a rigid, planar structure that facilitates precise interactions with biological targets. Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a particularly valuable building block, possessing multiple reactive sites that can be selectively addressed using modern synthetic methodologies. The presence of the benzofuran ring, an active methylene group, and an ester moiety makes it a versatile precursor for generating diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.[2] This guide provides detailed application notes and validated protocols for leveraging the power of palladium catalysis to functionalize this compound, targeting both the benzofuran core and its reactive side chain. These protocols are designed for researchers in synthetic chemistry and drug development, offering insights into mechanistic rationale and practical execution.
Section 1: Direct C-H Functionalization at the C3-Position
Mechanistic Rationale & Application Insight
Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation or boronation) of the substrate. The C3 position of the benzofuran ring is electron-rich and sterically accessible, making it the preferred site for electrophilic attack and palladium-catalyzed C-H functionalization. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where a palladium(II) species, coordinated by a ligand, abstracts the C3-proton with the assistance of a base, forming a palladacycle intermediate. This intermediate then undergoes reductive elimination to furnish the C3-arylated product and regenerate the active palladium catalyst.
This approach is ideal for rapidly building complexity from the simple benzofuran core, allowing for the introduction of various aryl and heteroaryl groups. The choice of ligand and base is critical; bulky, electron-rich phosphine ligands often promote the desired reactivity, while carbonate or carboxylate bases are typically employed.[3][4]
Detailed Protocol 1: Palladium-Catalyzed C3-Arylation
This protocol describes the direct coupling of this compound with an aryl bromide.
Workflow Diagram: Direct C3-Arylation
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
Welcome to the technical support resource for the purification of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (CAS No. 78917-44-9). This guide is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format. Our focus is on the causality behind each step, ensuring you can adapt these protocols to your specific experimental context.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section covers preliminary questions regarding the compound's properties and the initial assessment of the crude product.
Q1: What are the key physicochemical properties of this compound I should be aware of before purification?
A1: Understanding the compound's properties is critical for selecting an appropriate purification strategy.
-
Molecular Formula: C₁₃H₁₂O₄
-
Molecular Weight: 232.23 g/mol [1]
-
Appearance: Typically an off-white or pale yellow solid, though crude products can be oils or discolored solids.[2]
-
Stability: As a β-keto ester, this compound is susceptible to hydrolysis and subsequent decarboxylation, particularly under strong acidic or basic conditions and/or elevated temperatures. This is a critical consideration during workup and purification.[3] Commercial suppliers recommend storing the compound at 0-8°C, which suggests limited long-term stability at ambient temperature.[1]
Q2: My crude product is a dark, oily substance, but I expected a solid. What are the likely causes and how does this affect my purification choice?
A2: An oily or discolored crude product is a common issue. The cause is typically the presence of impurities that act as a solvent for your product, depressing its melting point.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Claisen condensation or acylation of a benzofuran precursor), residual starting materials can contaminate the product.[4]
-
Solvent Residue: Incomplete removal of high-boiling reaction solvents (e.g., DMF, DMSO, toluene).
-
Byproducts of Self-Condensation: If your synthesis involves a Claisen-type reaction, self-condensation of the starting ester can be a significant byproduct.[3]
-
Degradation Products: As noted, β-keto esters can degrade. The color may indicate the formation of conjugated impurities.
Impact on Purification Strategy:
-
Recrystallization is often difficult with an oily product. It may be necessary to first use column chromatography to remove the bulk of the impurities to a point where the product will solidify.
-
Column Chromatography is the most effective method for purifying oily products and for separating compounds with close polarities.[2][5]
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is the most versatile technique for purifying this compound.
Q3: I'm setting up a silica gel column. What is a good starting solvent system (eluent) and how do I select it?
A3: The goal is to find a solvent system where your target compound has a retention factor (R_f) of ~0.25-0.35 on a Thin Layer Chromatography (TLC) plate. This R_f value provides a good balance between separation efficiency and run time.
Recommended Starting Systems: Based on literature for similar benzofuran structures, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.[2][5]
| Solvent System (v/v) | Polarity | Typical Application |
| 10% Ethyl Acetate / Hexane | Low | Eluting non-polar impurities (e.g., residual starting materials like benzofuran). |
| 20-30% Ethyl Acetate / Hexane | Medium | A good starting point for eluting the target compound.[2] |
| 40-50% Ethyl Acetate / Hexane | High | Eluting more polar impurities or speeding up elution if the R_f is too low. |
Step-by-Step Eluent Selection Protocol:
-
Prepare TLC Chambers: Add a small amount of three different solvent systems (e.g., 10%, 20%, and 30% EtOAc/Hexane) to separate, covered TLC chambers.
-
Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the spotted plate into one of the chambers and allow the solvent to run up the plate.
-
Visualize: Use a UV lamp (254 nm) to visualize the spots. The benzofuran ring is UV-active.
-
Analyze: Identify the solvent system that gives your product spot (usually the most prominent one) an R_f value in the 0.25-0.35 range. This will be your column's eluent.
Q4: My compound is streaking on the TLC plate and the column. What's causing this and how can I fix it?
A4: Streaking is typically caused by one of two issues: compound insolubility or interactions with the stationary phase.
-
Insolubility/Overloading: If the compound is not fully soluble in the eluent, it will streak. This also happens if the column or TLC plate is overloaded with too much material.
-
Solution: Ensure your crude material is fully dissolved before loading it onto the column. Use a minimal amount of solvent for loading (known as "dry loading" if solubility is a major issue). Reduce the amount of material loaded onto the column.
-
-
Acidity of the β-keto Ester: The methylene protons between the two carbonyl groups in your compound are acidic. This can lead to strong, non-ideal interactions with the slightly acidic silica gel, causing tailing or streaking.
-
Solution: Add a small amount of a modifier to your eluent. Adding 0.5-1% triethylamine (NEt₃) can neutralize the acidic sites on the silica, leading to sharper peaks. However, be aware that this makes the eluent basic and may need to be removed under vacuum after purification. Alternatively, using neutral alumina as the stationary phase can prevent this issue altogether, though it may alter the elution order.
-
Q5: After running the column, my product fractions are pure by TLC, but a yellow color remains. How do I remove it?
A5: A persistent yellow tint often points to highly conjugated, trace-level impurities that are difficult to separate by chromatography alone.
-
Activated Carbon (Charcoal) Treatment: After combining the pure fractions and removing the solvent, re-dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (a spatula tip is usually sufficient for lab scale), stir for 10-15 minutes, and then filter the solution through a pad of Celite® or a syringe filter to remove the carbon. This process adsorbs colored impurities. Caution: Activated carbon can also adsorb your product, so use it sparingly to avoid significant yield loss.
-
Recrystallization: This is the most effective method for removing trace impurities and color after an initial chromatographic pass. (See Section 3).
Purification Workflow Decision Diagram
Caption: Decision workflow for selecting a primary purification method.
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent technique for achieving high purity, especially if your crude product is already a solid.
Q6: How do I find a suitable solvent for recrystallizing this compound?
A6: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.
Screening Protocol:
-
Place a small amount of your crude solid (~20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a relatively large volume of solvent.
-
If the solid is insoluble in a solvent at room temperature, heat the mixture gently. A good solvent will dissolve the solid upon heating.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large number of crystals.
Recommended Solvents for Screening:
| Solvent | Properties & Rationale |
| Isopropanol or Ethanol | Often a good starting point for moderately polar compounds. |
| Acetone/Methanol or Acetone/Water | A mixed solvent system can fine-tune solubility. A patent for a similar benzofuran derivative specifies recrystallization from acetone-methanol.[6] |
| Ethyl Acetate/Hexane | Dissolve the compound in a minimum of hot ethyl acetate, then add hexane dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool. |
| Toluene | A non-polar aromatic solvent that can be effective if other systems fail. |
Q7: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What should I do?
A7: This is a common problem that indicates the solution is not supersaturated, or that nucleation is inhibited.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic imperfections in the glass can provide a surface for crystal growth.
-
Seed: Add a tiny crystal of pure product (if you have any) to the solution. This provides a template for crystallization.
-
-
Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air, then attempt to cool and crystallize again.
-
Add an Anti-Solvent: If you are using a single solvent system (e.g., ethanol), you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to re-clarify and allow it to cool slowly.
Recrystallization Principle Diagram
Caption: The fundamental workflow of purification by recrystallization.
References
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
-
Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. Retrieved from [Link]
- Google Patents. (1964). US3147280A - Preparation of benzofuran derivatives.
-
National Institutes of Health (NIH). (2023). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(fur-2-yl)-3-oxopropanoate. Retrieved from [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Retrieved from [Link]
- Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. Retrieved from [Link]
-
YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
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- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
Introduction
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a significant β-keto ester derivative of the benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its unique structure makes it a valuable building block in medicinal chemistry and materials science for the development of novel bioactive molecules and functional polymers.[1] This guide provides an in-depth comparison of viable synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each method's strengths and limitations to aid researchers in selecting the most suitable approach for their specific needs.
Given that a direct, one-pot synthesis is not prominently documented, this guide will focus on logical, multi-step strategies centered around the construction of key benzofuran intermediates, followed by the introduction of the ethyl 3-oxopropanoate side chain.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be broadly categorized into two primary strategies. Both pathways begin with the formation of a 2-substituted benzofuran ring, a common and well-documented process, but diverge in the method used to construct the β-keto ester functionality.
-
Strategy 1: The Claisen Condensation Approach. This classic C-C bond-forming reaction utilizes a pre-functionalized 2-acetylbenzofuran as the ketone component, which is then condensed with a carbonate ester to yield the target β-keto ester.
-
Strategy 2: The Crossed Claisen Condensation Approach. This variation involves the reaction between two different ester molecules: a benzofuran-2-carboxylate as the non-enolizable electrophile and a simple acetate ester as the enolizable nucleophile.
This guide will dissect each strategy, providing a rationale for the methodological choices and detailed, actionable protocols.
Figure 1: Overview of the primary synthetic strategies for this compound.
Strategy 1: The Claisen Condensation Approach via 2-Acetylbenzofuran
This strategy is arguably the most classical and reliable route. It involves two discrete stages: the synthesis of the key intermediate, 2-acetylbenzofuran, followed by its condensation with a suitable carbonate ester.
Part A: Synthesis of 2-Acetylbenzofuran
The synthesis of 2-acetylbenzofuran from salicylaldehyde and chloroacetone is a well-established procedure. The reaction proceeds via an initial O-alkylation of the salicylaldehyde's phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.
Figure 2: Reaction pathway for the synthesis of 2-acetylbenzofuran.
Experimental Protocol: Synthesis of 2-Acetylbenzofuran [2]
-
Reaction Setup: To a round-bottom flask, add salicylaldehyde (1.0 eq.), dry chloroacetone (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in a suitable solvent such as acetone or DMF.
-
Reaction Conditions: Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-acetylbenzofuran.
Part B: Claisen Condensation to Yield this compound
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[3] In this step, the enolate of 2-acetylbenzofuran acts as the nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide group yields the target β-keto ester.
Causality in Experimental Design:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. NaH is often preferred as it irreversibly deprotonates the ketone, driving the equilibrium towards the enolate. Using NaOEt creates an equilibrium, but it is often sufficient.
-
Reaction Driving Force: The final deprotonation of the newly formed β-keto ester (which has a highly acidic methylene group between two carbonyls, pKa ≈ 11) by the alkoxide base is a key thermodynamic driving force that pulls the reaction to completion.[3] An acidic workup is required to re-protonate the product.
Experimental Protocol: Claisen Condensation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or diethyl ether.
-
Enolate Formation: To this suspension, add a solution of 2-acetylbenzofuran (1.0 eq.) in the anhydrous solvent dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating complete enolate formation.
-
Condensation: Cool the reaction mixture back to 0 °C and add diethyl carbonate (1.5 eq.) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up: Cool the mixture to 0 °C and cautiously quench the excess NaH with ethanol, followed by the slow addition of water. Acidify the aqueous layer to a pH of ~4-5 with dilute HCl.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Strategy 2: Crossed Claisen Condensation from Ethyl Benzofuran-2-carboxylate
This strategy offers an alternative route by leveraging a crossed Claisen condensation. This reaction is most effective when one of the ester partners lacks α-hydrogens and can therefore only act as an electrophile (the "acceptor"), preventing self-condensation.[4][5] Ethyl benzofuran-2-carboxylate fits this criterion perfectly. It is reacted with the enolate of ethyl acetate (the "donor").
Part A: Synthesis of Ethyl Benzofuran-2-carboxylate
The synthesis of ethyl benzofuran-2-carboxylate is commonly achieved by reacting salicylaldehyde with an α-halo ester, such as ethyl bromoacetate, in the presence of a base. The mechanism is analogous to the synthesis of 2-acetylbenzofuran.
Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate [6]
-
Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) in acetonitrile or DMF. Add anhydrous potassium carbonate (3.0 eq.) and then slowly add ethyl bromoacetate (1.2 eq.) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Extraction: After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% dilute HCl, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain ethyl benzofuran-2-carboxylate.
Part B: Crossed Claisen Condensation with Ethyl Acetate
For a successful crossed Claisen condensation, it is critical to control which ester forms the enolate to avoid a mixture of products.[2] Since ethyl benzofuran-2-carboxylate cannot be enolized, it will serve as the electrophilic acceptor. The challenge lies in preventing the self-condensation of ethyl acetate.
Causality in Experimental Design:
-
Base and Stoichiometry: Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for the quantitative and irreversible formation of the ethyl acetate enolate before the introduction of the electrophile.[7]
-
Order of Addition: It is crucial to add the pre-formed enolate of ethyl acetate to the solution of ethyl benzofuran-2-carboxylate to ensure the enolate reacts with the desired electrophile, which is present in excess.
Experimental Protocol: Crossed Claisen Condensation
-
Enolate Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA (1.1 eq.) in anhydrous THF at -78 °C. To this solution, slowly add ethyl acetate (1.0 eq.) and stir for 30-45 minutes at -78 °C to ensure complete enolate formation.
-
Condensation: In a separate flask, prepare a solution of ethyl benzofuran-2-carboxylate (1.2 eq.) in anhydrous THF. Slowly add the pre-formed enolate solution from step 1 to this solution at -78 °C via cannula.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to isolate this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1: Claisen Condensation | Strategy 2: Crossed Claisen Condensation |
| Key Intermediate | 2-Acetylbenzofuran | Ethyl Benzofuran-2-carboxylate |
| Key Reaction | Standard Claisen Condensation | Crossed Claisen Condensation |
| Base for Key Step | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) |
| Typical Yields | Moderate to Good (Precursor and final step) | Moderate (Precursor and final step) |
| Advantages | • Utilizes a more traditional and robust reaction. • NaH is a common and relatively inexpensive strong base. • The final deprotonation provides a strong thermodynamic driving force. | • Avoids self-condensation of the benzofuran moiety. • Can offer high selectivity with proper technique. |
| Disadvantages | • Potential for self-condensation of 2-acetylbenzofuran if conditions are not optimized. • Handling of sodium hydride requires care. | • Requires cryogenic temperatures (-78 °C). • LDA is a highly reactive and moisture-sensitive reagent. • Precise stoichiometric control and order of addition are critical to prevent self-condensation of ethyl acetate. |
| Operational Complexity | Moderate | High |
Conclusion and Expert Recommendations
Both strategies present viable pathways to this compound.
Strategy 1 (Claisen Condensation) is recommended for general laboratory synthesis due to its operational simplicity and the use of more common reagents and conditions. The reaction is robust and thermodynamically favorable. Careful control of stoichiometry and reaction time should be sufficient to achieve good yields.
Strategy 2 (Crossed Claisen Condensation) is a more elegant but technically demanding approach. It is best suited for researchers experienced with handling pyrophoric and moisture-sensitive reagents at low temperatures. While it offers excellent control over the reacting partners, the stringent reaction conditions may be a barrier for routine synthesis.
Ultimately, the choice of synthesis will depend on the researcher's experience, available equipment, and the desired scale of the reaction. Both routes provide a logical and scientifically sound approach to this valuable synthetic target.
References
-
LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
Willson Research Group. (2019). The Claisen Condensation. University of Texas at Austin. [Link]
-
YouTube. (2024). CHEM 2325 Module 30: Crossed Claisen Condensations. YouTube. [Link]
-
Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]
-
ResearchGate. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Chegg. (2020). Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzoate. Chegg.com. [Link]
-
YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. IJPSR. [Link]
-
Tanabe, Y., et al. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. J-STAGE. [Link]
- Google Patents. (n.d.). Method for preparing beta-keto ester.
-
Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. J-STAGE. [Link]
-
ResearchGate. (n.d.). Methods for the preparation of β-keto esters. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, benzofuran derivatives stand out as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Among these, Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate and its analogs are of particular interest as versatile intermediates in the synthesis of more complex bioactive molecules.[3] Their inherent reactivity, stemming from the β-keto ester functionality, allows for a wide range of chemical transformations, paving the way for the development of novel drug candidates.[4]
However, the synthetic utility of these compounds is predicated on the unambiguous confirmation of their chemical structure. The presence of multiple reactive sites and the potential for tautomerism necessitate a multi-faceted analytical approach to ensure the integrity of the molecular framework. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of this compound, grounded in practical, field-proven insights and supported by experimental data.
Synthesis of this compound: The Claisen Condensation
A robust and widely employed method for the synthesis of β-keto esters is the Claisen condensation.[3] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a new carbon-carbon bond. For the synthesis of this compound, a suitable starting material is 2-acetylbenzofuran, which can be condensed with diethyl carbonate.
Experimental Protocol: Claisen Condensation
Objective: To synthesize this compound via a Claisen condensation reaction.
Materials:
-
2-Acetylbenzofuran
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Enolate Formation: Slowly add a solution of 2-acetylbenzofuran (1 equivalent) in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. A catalytic amount of anhydrous ethanol can be added to initiate the reaction.
-
Condensation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a 1 M HCl solution until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
A Comparative Guide to Structural Validation Techniques
The definitive confirmation of the structure of this compound requires a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a β-keto ester like this compound, NMR is indispensable for not only confirming the carbon skeleton but also for investigating the keto-enol tautomerism.[1][5]
Keto-Enol Tautomerism:
β-keto esters exist in equilibrium between their keto and enol forms. This equilibrium is solvent and temperature-dependent. NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution.
Sources
A Spectroscopic Guide to the Keto-Enol Tautomerism of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
For researchers and professionals in drug development and organic synthesis, a deep understanding of a molecule's structural dynamics is paramount. Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, a versatile building block in medicinal chemistry, presents a classic case of keto-enol tautomerism.[1][2] This guide provides an in-depth spectroscopic comparison of its keto and enol isomers, offering experimental insights and data to aid in their characterization.
The interconversion between the keto and enol forms is a dynamic equilibrium that can be influenced by factors such as solvent polarity and temperature.[3][4] Spectroscopic techniques are invaluable for elucidating the predominant form and understanding the equilibrium dynamics.
The Keto-Enol Equilibrium
This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the benzofuran ring, which can make it a significant, or even the major, component of the equilibrium mixture in many solvents.[3][5]
Caption: Workflow for the spectroscopic comparison of the tautomers.
By employing this multi-technique spectroscopic approach, researchers can confidently identify and quantify the keto and enol isomers of this compound, leading to a more complete understanding of its chemical behavior and reactivity. This knowledge is crucial for its effective application in the synthesis of novel pharmaceutical agents and other advanced materials.
References
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Forsén, S., & Nilsson, M. (1964). Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Acta Chemica Scandinavica, 18, 1208-1221. Retrieved from [Link]
-
eGyanKosh. IR Spectroscopy. Retrieved from [Link]
-
Jacquemin, D., & Perpète, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 114(35), 9477–9484. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
-
Ryabova, V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 850-854. Retrieved from [Link]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
